molecular formula C7H7N5O2 B127996 (6-Amino-9H-purin-9-yl)acetic acid CAS No. 20128-29-4

(6-Amino-9H-purin-9-yl)acetic acid

Cat. No.: B127996
CAS No.: 20128-29-4
M. Wt: 193.16 g/mol
InChI Key: HHVNWGFYTKKIJO-UHFFFAOYSA-N
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Description

(6-Amino-9H-purin-9-yl)acetic acid is a purine derivative with the molecular formula C7H7N5O2. This compound is known for its role in various biochemical and pharmaceutical applications due to its structural similarity to adenine, a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (6-Amino-9H-purin-9-yl)acetic acid involves the controlled basic hydrolysis of the corresponding N6, N6-dianisoylated ethyl ester derivative. The reaction conditions are carefully maintained to prevent undesired hydrolysis of the protecting group, which can reduce the yield. Another approach involves using tert-butyl (6-amino-9H-purin-9-yl)acetate as the starting material, followed by anisoylation and acidic hydrolysis to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-9H-purin-9-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

(6-Amino-9H-purin-9-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleic acid analogs.

    Biology: This compound is studied for its role in cellular processes and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (6-Amino-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can mimic the structure of adenine, allowing it to interfere with nucleic acid metabolism and other biochemical pathways. This interaction can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A fundamental component of nucleic acids, structurally similar to (6-Amino-9H-purin-9-yl)acetic acid.

    Guanine: Another purine derivative with similar biochemical properties.

    2-Amino-6-chloro-9H-purine-9-acetic acid: A related compound used in similar applications.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNWGFYTKKIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470022
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20128-29-4
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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